Cyclobutanone, 3-octyl-
Description
Significance of Strained Ring Systems in Synthetic Design
Strained carbocyclic molecules, particularly those containing three- or four-membered rings, are of significant interest to synthetic chemists. rsc.org The deviation of bond angles from the ideal tetrahedral angle of 109.5° in these systems leads to substantial ring strain, a form of potential energy. organic-chemistry.orgacs.org This stored energy can be strategically released to drive a variety of chemical reactions that would otherwise be thermodynamically or kinetically unfavorable. acs.org The relief of this strain provides a powerful driving force for ring-opening, ring-expansion, and rearrangement reactions, enabling the formation of more complex or larger ring systems. rsc.orgrsc.org
The inherent reactivity of strained rings allows them to serve as valuable synthons, providing access to a wide range of molecular scaffolds. kyoto-u.ac.jp For example, the controlled cleavage of bonds within a strained ring can lead to the stereoselective formation of acyclic chains with multiple stereocenters. rsc.org Furthermore, the unique electronic properties of the bonds in strained rings can influence the reactivity of adjacent functional groups, offering opportunities for selective chemical modifications. unl.edu This ability to harness ring strain provides a unique and powerful tool in the strategic design of synthetic routes toward complex natural products and medicinally relevant compounds.
Overview of Cyclobutanone (B123998) Derivatives as Versatile Intermediates
Among the various strained ring systems, cyclobutanone derivatives have proven to be exceptionally versatile intermediates in organic synthesis. rsc.orgthieme-connect.com The presence of the carbonyl group within the four-membered ring introduces a site of electrophilicity and allows for a rich and diverse chemistry. thieme-connect.com The combination of ring strain and the reactivity of the ketone functionality makes cyclobutanones susceptible to a wide range of transformations. rsc.orgchemsrc.com
Cyclobutanones can undergo a variety of reactions, including nucleophilic additions to the carbonyl group, α-functionalization, and thermal or photochemical rearrangements. mdpi.com One of the most synthetically useful transformations of cyclobutanones is their ring expansion to form five-, six-, or even larger-membered rings. core.ac.ukgla.ac.uk These ring-expansion reactions, often promoted by Lewis acids or transition metals, provide a facile route to cyclopentanones, cyclohexanones, and other important cyclic systems that are prevalent in natural products and pharmaceuticals. core.ac.ukgla.ac.uk Additionally, cyclobutanones can participate in cycloaddition reactions and serve as precursors for the synthesis of spirocyclic and fused-ring systems. mdpi.comgla.ac.uk Their utility as four-carbon building blocks has been demonstrated in the total synthesis of numerous complex molecules, highlighting their importance as key intermediates in modern organic chemistry. thieme-connect.commdpi.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
160002-82-4 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
3-octylcyclobutan-1-one |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-11-9-12(13)10-11/h11H,2-10H2,1H3 |
InChI Key |
DCXUUFRIRJVXJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CC(=O)C1 |
Origin of Product |
United States |
Mechanistic Investigations of Cyclobutanone Transformations
Ring Opening and Rearrangement Mechanisms
The high degree of ring strain in the cyclobutane (B1203170) ring, estimated to be around 120 kJ mol⁻¹, is a primary driver for its diverse photochemical and thermal reactions. rsc.org This strain facilitates ring-opening pathways that are less favorable in larger, less strained cyclic ketones like cyclopentanone (B42830) and cyclohexanone (B45756). rsc.org
Thermally Induced Ring Opening
Thermal activation of cyclobutanone (B123998) derivatives can induce ring-opening reactions. For instance, studies on substituted cyclobutenes have shown that the rate of thermal ring-opening is significantly influenced by the nature of the substituents. nih.govrsc.org While specific studies on the thermal decomposition of 3-octyl-cyclobutanone are not extensively detailed in the provided results, the principles governing these reactions can be inferred from related systems. The process generally involves the cleavage of a carbon-carbon bond to relieve ring strain, leading to the formation of open-chain products. The presence of an alkyl substituent like the octyl group can influence the reaction rate and the regioselectivity of bond cleavage.
Excited-State Ring-Opening Mechanisms of Cyclic Ketones
The photochemistry of cyclobutanones is particularly rich due to the involvement of electronically excited states. aip.org Upon absorption of UV light, cyclobutanone is promoted from its ground electronic state (S0) to an excited singlet state (S1), initiating a cascade of events that can lead to various products. rsc.orgresearchgate.net
Upon excitation to the S1 state, cyclobutanone can undergo several competing processes. One major pathway is the Norrish Type-I cleavage, which involves the fission of a C-C bond adjacent to the carbonyl group. nih.gov This can occur directly from the S1 state or after intersystem crossing (ISC) to the lowest triplet state (T1). rsc.orgresearchgate.net The S1 state is characterized by a relatively low energy barrier for α-cleavage, which leads to the formation of a biradical intermediate. researchgate.net This biradical can then undergo further reactions to form products like ketenes and ethylene (B1197577). nih.govresearchgate.net
The T1 state also plays a crucial role, particularly in reactions leading to decarbonylation to produce cyclopropane (B1198618) and carbon monoxide. nycu.edu.tw The ratio of products formed from the S1 and T1 states is often dependent on the excitation wavelength. nycu.edu.tw At longer wavelengths, pathways involving the T1 state tend to dominate, while at shorter wavelengths, direct dissociation from the S1 state becomes more significant. aip.orgnycu.edu.tw Theoretical calculations have been instrumental in mapping the potential energy surfaces of the S1 and T1 states, revealing the intricate interplay between these two states and their respective reaction pathways. researchgate.netaip.org
| Excited State | Primary Photochemical Process | Resulting Products (General) | Timescale |
| S1 (Singlet) | α-C-C bond cleavage (Norrish Type-I) | Biradical intermediates, leading to ketenes and alkenes. rsc.orgnih.govresearchgate.net | Sub-picosecond to picoseconds. rsc.orgresearchgate.net |
| T1 (Triplet) | Intersystem crossing from S1, followed by C-C bond breaking. | Decarbonylation products (e.g., cyclopropane and CO). nycu.edu.tw | Nanoseconds or longer. rsc.orgnih.gov |
This table provides a generalized overview of the primary photochemical pathways for cyclobutanones.
The significant ring strain in cyclobutanone has a profound effect on its photochemistry, primarily by lowering the energy barrier for α C-C bond fission in the S1 state. rsc.org This is a key distinction from less strained cyclic ketones like cyclopentanone and cyclohexanone, where the corresponding barrier is considerably higher. rsc.org The relief of ring strain upon C-C bond extension makes the ring-opening process in cyclobutanone particularly facile. rsc.org
Computational studies have quantified this effect, showing a modest energy barrier of approximately 29 kJ mol⁻¹ for α C-C cleavage in the S1 state of cyclobutanone, compared to barriers of around 63 kJ mol⁻¹ or more for cyclopentanone and cyclohexanone. rsc.org This lower barrier in cyclobutanone promotes direct ring-opening pathways and influences the relative contributions of different decay components, which are dependent on the excitation energy. rsc.orgrsc.org The dynamics of these processes occur on ultrafast timescales, with initial C-C bond cleavage happening in less than a picosecond. rsc.orgresearchgate.net
| Cyclic Ketone | Ring Strain Energy (approx.) | S1 State α C-C Cleavage Barrier (approx.) |
| Cyclobutanone | ~120 kJ mol⁻¹ rsc.org | ~29 kJ mol⁻¹ rsc.org |
| Cyclopentanone | ~41 kJ mol⁻¹ rsc.org | ~63 kJ mol⁻¹ rsc.org |
| Cyclohexanone | ~29 kJ mol⁻¹ rsc.org | >63 kJ mol⁻¹ rsc.org |
This table compares the ring strain and activation barriers for ring-opening in different cyclic ketones.
Radical-Triggered Ring Opening Processes
Radical species can initiate the ring-opening of cyclobutanone derivatives, often through the formation of an intermediate radical that subsequently undergoes C-C bond cleavage. rsc.org For example, iminyl-radical-triggered ring-opening of cyclobutanone oximes is an efficient method for generating distal cyano-substituted alkyl radicals. rsc.org These radicals can then be trapped by various molecules. rsc.org
In the context of 3-octyl-cyclobutanone, a radical initiator could abstract a hydrogen atom, leading to a carbon-centered radical. The inherent strain of the four-membered ring can then drive the fragmentation of this radical intermediate, resulting in a ring-opened product. nih.gov For instance, a proposed mechanism for the ring-opening of an α-amido cyclobutanone involves a radical-mediated process initiated by hydroxyl radicals, leading to a stabilized carbon-based radical that undergoes fragmentation. nih.gov Photocatalysis can also be employed to generate radicals that induce the ring-opening of cyclobutanone oxime esters. rsc.orgrsc.org
Acid-Catalyzed Ring Expansion Mechanisms
Under acidic conditions, cyclobutanones can undergo ring expansion to form larger ring structures, such as cyclopentanones. nih.gov The mechanism typically begins with the protonation of the carbonyl oxygen, which activates the molecule for subsequent rearrangement. stackexchange.comauctoresonline.org Following protonation, a 1,2-alkyl shift can occur, leading to the expansion of the four-membered ring to a five-membered ring.
For substituted cyclobutanones, the regioselectivity of the ring expansion is an important consideration. unica.it While specific studies on the acid-catalyzed ring expansion of 3-octyl-cyclobutanone were not found, general principles suggest that the migration of one of the C-C bonds of the cyclobutane ring would lead to a more stable carbocation intermediate, ultimately forming a substituted cyclopentanone. The reaction can be influenced by the nature of the acid catalyst and the solvent system used. ugent.be For example, the enantioselective conversion of vinylic cyclopropanols to cyclobutanones has been achieved through a protio-semipinacol rearrangement co-catalyzed by a chiral hydrogen-bond donor and hydrogen chloride, proceeding through a carbocation intermediate. nih.gov
Reactivity of the Carbonyl Group
The carbonyl group in 3-octylcyclobutanone is the primary site of reactivity for nucleophilic attack. The stereochemical outcome of these additions is a key aspect of its chemistry.
Nucleophilic addition to the carbonyl carbon of 3-substituted cyclobutanones is a fundamental transformation. libretexts.orglibretexts.org During this reaction, the hybridization of the carbonyl carbon changes from sp² to sp³, creating a new stereocenter at C1. libretexts.org The facial selectivity of the nucleophilic attack (i.e., whether the nucleophile adds from the same face as the C3-octyl group, syn, or the opposite face, anti) is a critical consideration.
For hydride reductions of 3-substituted cyclobutanones, the reaction is highly stereoselective, predominantly yielding the cis-alcohol (from anti-facial attack) regardless of the steric bulk of the hydride reagent. researchgate.netvub.ac.beacs.org This stereoselectivity can be rationalized by the Felkin-Anh model, where torsional strain plays a major role in favoring the anti-facial approach of the nucleophile. researchgate.netvub.ac.be Lowering the reaction temperature or decreasing the polarity of the solvent can further enhance the selectivity for the cis isomer. researchgate.netvub.ac.be
| Substrate | Reagent | Solvent | Temp (°C) | Product Ratio (cis:trans) |
| 3-Methylcyclobutanone | LiAlH(OtBu)₃ | THF | -78 | >99:1 |
| 3-Methylcyclobutanone | LiAlH₄ | THF | 0 | 92:8 |
| 3-tert-Butylcyclobutanone | LiAlH(OtBu)₃ | THF | -78 | >99:1 |
| 3-tert-Butylcyclobutanone | L-Selectride® | THF | -78 | 98:2 |
| 3-Benzyloxycyclobutanone | LiAlH₄ | THF | 0 | >99:1 |
Data adapted from studies on 3-substituted cyclobutanones to illustrate stereoselectivity trends applicable to 3-octylcyclobutanone. vub.ac.beacs.org
The Wittig reaction is a cornerstone of organic synthesis for converting ketones and aldehydes into alkenes. wikipedia.orgorganic-chemistry.org The reaction of a cyclic ketone, such as 3-octylcyclobutanone, with a phosphorus ylide (a Wittig reagent) results in the formation of an exocyclic alkene, in this case, 1-(methylene)-3-octylcyclobutane.
The mechanism proceeds via a [2+2] cycloaddition between the ylide and the ketone to form a four-membered ring intermediate known as an oxaphosphetane. wikipedia.orgorganic-chemistry.org This intermediate then decomposes in a concerted, stereospecific manner to yield the alkene and a molecule of triphenylphosphine (B44618) oxide. The formation of the very strong phosphorus-oxygen double bond is the thermodynamic driving force for the reaction. pressbooks.pub
The stereochemistry of the resulting alkene in a Wittig reaction is dependent on the nature of the ylide. wikipedia.orgorganic-chemistry.org
Non-stabilized ylides (where the group attached to the ylidic carbon is alkyl) typically lead to the (Z)-alkene.
Stabilized ylides (with an electron-withdrawing group like an ester or ketone) give predominantly the (E)-alkene.
For the reaction of 3-octylcyclobutanone with a simple ylide like methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), a single product, 3-octyl-1-methylenecyclobutane, is formed.
General Aspects of Chemical Reactivity and Selectivity
The chemical behavior of 3-octyl-cyclobutanone is fundamentally governed by the interplay of two key structural features: the electrophilic carbonyl group and the inherent strain of the four-membered ring. The carbonyl carbon atom is electrophilic and thus a primary site for nucleophilic attack. vub.ac.be This reactivity is modulated by the cyclobutane ring, which imposes specific geometric constraints and possesses significant ring strain, influencing both the thermodynamics and kinetics of chemical transformations. wikipedia.orgrsc.org Reactions of 3-octyl-cyclobutanone can be broadly categorized into those occurring at the carbonyl group (e.g., nucleophilic additions, reductions) and those involving the cleavage or rearrangement of the strained ring system. vub.ac.beresearchgate.net The presence of the C3-octyl substituent introduces an element of chirality and steric bulk, which are critical in dictating the selectivity of these reactions.
Factors Controlling Regio- and Stereoselectivity in Cyclobutanone Reactions
Selectivity is a cornerstone of modern organic synthesis, and in the context of 3-octyl-cyclobutanone, both regioselectivity and stereoselectivity are paramount for controlling reaction outcomes.
Regioselectivity describes the preference for a reaction to occur at one specific site when multiple reactive sites are available. iupac.org In transformations of 3-octyl-cyclobutanone, regioselectivity can manifest in several ways. For instance, in base-mediated enolate formation, a proton can be abstracted from either the C2 or C4 position. The steric hindrance imposed by the bulky 3-octyl group would be expected to influence the direction of enolization, favoring deprotonation away from this group. Another important reaction where regioselectivity is crucial is the Baeyer-Villiger oxidation. In this reaction, an oxygen atom is inserted adjacent to the carbonyl group. The outcome is determined by the migratory aptitude of the neighboring carbon atoms; the group that can better stabilize a positive charge is more likely to migrate. beilstein-journals.org
Stereoselectivity refers to the preferential formation of one stereoisomer over another. youtube.commsu.edu Since 3-octyl-cyclobutanone is a chiral molecule, reactions at the carbonyl group create a new stereocenter, leading to the formation of diastereomeric products (designated as cis and trans). Extensive studies on the reduction of 3-substituted cyclobutanones have shown a strong preference for the formation of the cis-alcohol isomer. vub.ac.be This selectivity is the result of the nucleophile (e.g., a hydride) attacking the carbonyl carbon from the face opposite to the existing substituent (an anti-facial attack). vub.ac.be This approach is favored as it minimizes unfavorable steric and torsional strain in the transition state, a rationale consistent with the Felkin-Anh model. vub.ac.be Several factors have been identified that modulate the degree of this stereoselectivity. vub.ac.be
The table below summarizes the key factors influencing the stereoselectivity of hydride reductions in 3-substituted cyclobutanones, which are directly applicable to 3-octyl-cyclobutanone.
| Factor | Influence on Stereoselectivity (Formation of cis-alcohol) | Rationale |
| Substituent Size | Larger substituents generally lead to higher cis-selectivity. | A bulkier group like the octyl group provides a stronger steric bias, more effectively directing the incoming nucleophile to the opposite face of the ring. vub.ac.be |
| Reducing Agent Size | The size of the hydride reagent has been shown to have a less pronounced effect on selectivity in cyclobutanone reductions compared to other systems like cyclohexanones. vub.ac.be | The inherent strain and geometry of the cyclobutanone ring appear to be the dominant factors, leading to high cis-selectivity even with bulky hydride reagents. vub.ac.be |
| Reaction Temperature | Lowering the reaction temperature enhances the selectivity for the cis-isomer. vub.ac.be | At lower temperatures, the energy difference between the diastereomeric transition states has a greater influence on the product distribution, favoring the lower-energy pathway that leads to the cis product. vub.ac.be |
| Solvent Polarity | Decreasing solvent polarity generally increases cis-selectivity. vub.ac.be | In the case of borohydride (B1222165) reductions, polar solvents can coordinate with the metal counterion, reducing its ability to complex with and activate the carbonyl oxygen. In less polar solvents, this complexation is stronger, which can influence the transition state geometry and enhance selectivity. vub.ac.be |
Role of Ring Strain in Cyclobutanone Reactivity
The cyclobutane ring is characterized by significant ring strain, a form of instability arising from deviations from ideal bond angles and lengths. wikipedia.org This strain is a composite of angle strain (from C-C-C bond angles of ~90° instead of the ideal 109.5° for sp³ hybridized carbons) and torsional strain (from eclipsing interactions between adjacent hydrogen atoms). wikipedia.orglibretexts.org The total strain energy of cyclobutane is estimated to be approximately 26.3 kcal/mol, which is substantially higher than that of larger rings like cyclohexane. wikipedia.org
This high internal energy is a critical determinant of the chemical reactivity of 3-octyl-cyclobutanone, making it susceptible to a variety of transformations that are less common in strain-free systems. The relief of ring strain acts as a potent thermodynamic driving force for many reactions. rsc.org
Key aspects of reactivity influenced by ring strain include:
Ring-Opening Reactions: The strained C-C bonds in the cyclobutane ring are weaker and more easily cleaved than those in acyclic or larger cyclic systems. researchgate.net Consequently, 3-octyl-cyclobutanone can undergo ring-opening reactions under various conditions, including nucleophilic attack, thermolysis, or transition-metal catalysis, to yield more stable acyclic products. rsc.orgresearchgate.net
Ring-Expansion Reactions: The strain can be relieved through rearrangements that expand the four-membered ring into a less-strained five-membered ring (e.g., cyclopentanone derivatives).
Enhanced Carbonyl Reactivity: The geometry imposed by the ring affects the reactivity of the carbonyl group itself. The strain influences the energy of the transition states for nucleophilic addition, often accelerating such reactions compared to less-strained ketones. vub.ac.be
C-C Bond Activation: The high p-character of the C-C sigma bonds in the cyclobutane ring makes them amenable to activation by transition metals, a process driven by the release of ring strain upon cleavage. rsc.org
The table below provides a comparison of ring strain energies for several common cycloalkanes, highlighting the unique position of cyclobutane.
| Cycloalkane | Ring Size | Strain Energy (kcal/mol) | Key Strain Components |
| Cyclopropane | 3 | 29.0 | Angle strain, Torsional strain wikipedia.org |
| Cyclobutane | 4 | 26.3 | Angle strain, Torsional strain wikipedia.org |
| Cyclopentane | 5 | 7.4 | Torsional strain wikipedia.org |
| Cyclohexane | 6 | 1.3 | Essentially strain-free (in chair conformation) wikipedia.org |
The significant ring strain in 3-octyl-cyclobutanone is therefore not merely a structural curiosity but a central feature that activates the molecule for a diverse range of chemical transformations, providing a thermodynamic incentive for reactions that involve the cleavage or rearrangement of the four-membered ring. rsc.orgresearchgate.net
Advanced Characterization Techniques in Cyclobutanone Research
Spectroscopic Characterization Methods
Spectroscopy is a cornerstone of chemical analysis, probing the interaction of electromagnetic radiation with matter to reveal molecular-level information.
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. This technique is highly effective for identifying functional groups.
The IR spectrum of 3-octyl-cyclobutanone is expected to be dominated by two key features: absorptions from the alkyl C-H bonds and the highly characteristic carbonyl (C=O) stretch. The C-H stretching vibrations of the octyl group and the cyclobutane (B1203170) ring typically appear in the region of 2850-3000 cm⁻¹. vscht.czdocbrown.info The most diagnostic peak for this molecule is the C=O stretching vibration. Due to the significant ring strain in the four-membered cyclobutane ring, the carbonyl group's absorption is shifted to a higher frequency compared to acyclic or less strained cyclic ketones. Unstrained ketones absorb around 1715 cm⁻¹, whereas cyclobutanone (B123998) itself exhibits a strong absorption band at approximately 1785 cm⁻¹. libretexts.org The 3-octyl substituent is not expected to significantly alter this frequency.
Table 1: Predicted Characteristic IR Absorption Bands for 3-Octyl-cyclobutanone
| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H Stretch | Alkane (Octyl & Cyclobutane) | 2850-2960 | Strong |
| C=O Stretch | Ketone (Cyclobutanone) | ~1785 | Strong, Sharp |
| C-H Bend | CH₂ (Scissoring) & CH₃ (Asymmetric) | 1450-1470 | Medium |
| C-H Bend | CH₃ (Symmetric) | ~1375 | Medium |
This table is based on established correlations for alkyl ketones and cyclobutanones. vscht.czlibretexts.org
Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions
UV/Vis spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For ketones like 3-octyl-cyclobutanone, the most relevant transition is the weak n→π* (n-to-pi-star) transition of the carbonyl group. This transition involves the excitation of a non-bonding electron from one of the oxygen's lone pairs to the antibonding π* orbital of the C=O double bond.
Simple aliphatic ketones typically show a weak absorption maximum (λmax) for this n→π* transition in the range of 270-300 nm. researchgate.netbath.ac.uk The presence of the octyl group, being a non-conjugated alkyl substituent, is not expected to cause a significant shift in this absorption band. The intensity (molar absorptivity, ε) of this transition is generally low. bath.ac.uk
Table 2: Expected UV/Vis Absorption Data for 3-Octyl-cyclobutanone
| Electronic Transition | Chromophore | Expected λmax (nm) | Solvent Dependency |
| n→π* | Carbonyl (C=O) | ~270-300 | Minor shifts observed with solvent polarity |
This table is based on typical values for non-conjugated ketones. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for the detection and characterization of paramagnetic species, such as free radicals. unibo.itbruker.com In the context of cyclobutanone chemistry, EPR is invaluable for studying radical intermediates that may form during certain reactions, for instance, through single-electron transfer (SET) processes involving cyclobutanone oximes. researchgate.netdoi.org
If 3-octyl-cyclobutanone were to form a radical intermediate, such as an α-carbonyl radical, EPR spectroscopy could provide detailed information about its electronic structure. The key parameters obtained from an EPR spectrum are the g-value and hyperfine coupling constants. The g-value is characteristic of the radical's electronic environment, while hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H or ¹³C), providing information about the distribution of the unpaired electron's spin density within the molecule. nih.govwashington.edu For organic radicals, g-values are typically close to that of the free electron (g ≈ 2.0023). washington.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR would be essential for the characterization of 3-octyl-cyclobutanone.
¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the cyclobutane ring and the octyl chain. The protons on the carbon adjacent to the carbonyl group (α-protons) would be deshielded and appear at a lower field (higher ppm) than the other ring protons. The protons of the octyl chain would show characteristic multiplets, with the terminal methyl group appearing as a triplet at the highest field (lowest ppm).
¹³C NMR: The carbon NMR spectrum would be characterized by a signal for the carbonyl carbon at a very low field, typically around 206-209 ppm for substituted cyclobutanones. rsc.org The carbons of the octyl chain and the cyclobutane ring would appear at higher fields.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-Octyl-cyclobutanone
| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| C=O | - | ~208 |
| Ring CH (α to C=O) | ~3.0-3.3 | ~50-52 |
| Ring CH (β to C=O, with octyl) | ~2.2-2.5 | ~35-38 |
| Octyl CH₂ (adjacent to ring) | ~1.4-1.6 | ~31-32 |
| Octyl (CH₂)₆ | ~1.2-1.4 | ~22-30 |
| Octyl CH₃ | ~0.8-0.9 | ~14 |
This table is a prediction based on data from analogous 3-alkyl-substituted cyclobutanones and general NMR principles. rsc.org
Mass Spectrometry (MS) for Molecular Ion Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a compound. For 3-octyl-cyclobutanone (C₁₂H₂₂O), the expected monoisotopic mass is 182.167 g/mol . epa.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 182. The fragmentation pattern would likely involve cleavage of the octyl side chain. Common fragmentation pathways for alkyl chains include the loss of successive alkyl radicals, leading to a series of peaks separated by 14 mass units (CH₂). libretexts.orgtutorchase.com Another characteristic fragmentation would be the loss of the entire octyl chain as an alkene (octene, C₈H₁₆, mass 112), which would result in a significant peak at m/z 70, corresponding to the cyclobutanone ring fragment. ms-textbook.com
Table 4: Predicted Key Fragments in the Mass Spectrum of 3-Octyl-cyclobutanone
| m/z | Ion | Likely Origin |
| 182 | [C₁₂H₂₂O]⁺ | Molecular Ion (M⁺) |
| 113 | [C₈H₁₇]⁺ | Loss of cyclobutanone radical fragment |
| 70 | [C₄H₆O]⁺ | Loss of octene (C₈H₁₆) via McLafferty-type rearrangement or other cleavage |
| 57 | [C₄H₉]⁺ | Butyl fragment from octyl chain |
| 43 | [C₃H₇]⁺ | Propyl fragment from octyl chain |
This table is based on established fragmentation patterns for ketones and alkyl chains. libretexts.orgms-textbook.com
X-ray Crystallographic Analysis for Solid-State Structures
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rigaku.com If a suitable single crystal of 3-octyl-cyclobutanone could be grown, X-ray diffraction analysis would provide a wealth of structural information. nih.gov
This information includes:
Unit Cell Dimensions: The dimensions (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal lattice.
Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.
Atomic Coordinates: The precise x, y, and z coordinates of every atom in the molecule.
Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles, which would reveal the extent of any distortions in the cyclobutane ring.
Conformation: The exact puckering of the cyclobutane ring and the conformation of the octyl side chain in the solid state.
While a crystal structure for 3-octyl-cyclobutanone is not published, analysis of other cyclobutanone derivatives reveals common features, such as a non-planar, puckered four-membered ring. nih.govsemanticscholar.org
Table 5: Representative Crystallographic Data from a Substituted Cyclobutane Derivative
| Parameter | Example Value | Source |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁ | nih.gov |
| C1-C2 Bond Length (Å) | 1.551 | researchgate.net |
| C2-C3 Bond Length (Å) | 1.572 | researchgate.net |
| Ring Puckering Angle (°) | ~9-15 | nih.gov |
This table presents representative data from published crystal structures of other cyclobutane derivatives to illustrate the type of information obtainable. nih.govresearchgate.net
Computational Chemistry Approaches to Cyclobutanone, 3 Octyl and Analogues
Quantum Chemical Calculation Methods
Quantum chemical methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) Studies
Density Functional Theory has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. arxiv.org DFT methods model electron correlation by using a functional of the electron density, making them suitable for a wide range of chemical systems.
A fundamental application of DFT is the determination of a molecule's equilibrium geometry—the arrangement of atoms that corresponds to the lowest energy. This process, known as structural optimization, involves calculating the forces on each atom and adjusting their positions until an energy minimum on the potential energy surface is located. researchgate.net For a molecule like Cyclobutanone (B123998), 3-octyl-, this would involve finding the most stable conformation of the cyclobutane (B1203170) ring and the orientation of the octyl side chain.
Commonly used DFT functionals for such tasks include B3LYP (Becke's three-parameter Lee–Yang–Parr exchange-correlation functional) combined with Pople-style basis sets like 6-311G++(d,p). wikipedia.org The choice of functional and basis set is crucial as it influences the accuracy of the results. arxiv.org For instance, the M06-2X functional has shown superior performance in predicting the geometry of some organic molecules. arxiv.org Once the structure is optimized, a final energy calculation provides the total electronic energy of the molecule in that conformation.
Table 1: Illustrative DFT-Calculated Geometric Parameters for a Conformer of Cyclobutanone, 3-octyl-
This table presents hypothetical data for illustrative purposes, based on typical values for substituted cyclobutanones.
| Parameter | Value (B3LYP/6-311++G(d,p)) |
| C=O Bond Length | 1.21 Å |
| C-C Bond Length (ring) | 1.54 Å |
| Ring Puckering Angle | 28.5° |
| C-C-C Bond Angle (ring) | 88.2° |
| Dihedral Angle (Octyl Chain) | -178.5° |
The heat of formation (HOF), a critical thermodynamic property, can be calculated using DFT. A common and reliable method involves the use of isodesmic reactions. This approach involves a hypothetical reaction where the number and types of bonds on both the reactant and product sides are conserved. By calculating the reaction enthalpy from the DFT-computed total energies of all species and using known experimental HOFs for the simpler molecules in the reaction, the HOF of the target molecule can be accurately determined. researchgate.net
Another approach is the atom equivalence method, where the HOF is determined from the optimized total energy of the molecule and pre-determined atomic equivalence values. wpmucdn.comarxiv.org DFT methods like B3LYP with basis sets such as 6-31G* have been shown to predict heats of formation for various organic compounds with a root mean square deviation of around 1.72 kcal/mol from experimental values. arxiv.org
Table 2: Example Isodesmic Reaction for Calculating the Heat of Formation (HOF) of Cyclobutanone, 3-octyl-
This table is a hypothetical example to illustrate the isodesmic reaction method.
| Reaction |
| Cyclobutanone, 3-octyl- + Propane → Cyclobutane + 2-Undecanone |
| ΔHrxn = [ HOF(Cyclobutane) + HOF(2-Undecanone) ] - [ HOF(Cyclobutanone, 3-octyl-) + HOF(Propane) ] |
| The heat of formation for Cyclobutanone, 3-octyl- is calculated by rearranging the equation, using DFT-calculated energies to find ΔHrxn and known experimental HOFs for the other three molecules. |
Vibrational frequency analysis is a crucial step that typically follows a successful geometry optimization. This calculation serves two main purposes. First, it confirms that the optimized structure is a true energy minimum on the potential energy surface, which is indicated by the absence of any imaginary frequencies. researchgate.net Second, it predicts the molecule's infrared (IR) and Raman spectra by calculating the frequencies and intensities of its vibrational modes. nih.gov
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve agreement with experimental data, it is common practice to apply a scaling factor to the computed frequencies. nih.gov For example, a scaling factor of 0.961 is often used for calculations with the B3LYP/6–311++G(d,p) level of theory. nih.gov This analysis can identify characteristic vibrational modes, such as the C=O stretch in the cyclobutanone ring or the various C-H bending and stretching modes of the octyl chain.
Table 3: Illustrative Calculated Vibrational Frequencies for Key Modes in Cyclobutanone, 3-octyl-
This table presents hypothetical data for illustrative purposes.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Unscaled) | Scaled Frequency (cm⁻¹) (Scale factor = 0.961) |
| C=O Stretch | 1825 | 1754 |
| CH₂ Scissoring (ring) | 1490 | 1432 |
| CH₂ Rocking (octyl chain) | 745 | 716 |
| Ring Puckering | 130 | 125 |
A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its atomic coordinates. nih.gov Mapping the PES is essential for understanding a molecule's conformational flexibility, reaction pathways, and transition states. acs.org Stationary points on the PES correspond to physically meaningful structures: energy minima represent stable isomers or conformers, while first-order saddle points represent transition states connecting these minima. acs.org
For Cyclobutanone, 3-octyl-, a PES scan could be performed by systematically changing a specific geometric parameter, such as a dihedral angle in the octyl chain or the ring-puckering angle of the cyclobutane ring, and calculating the energy at each step. This process helps to identify the lowest-energy conformers and the energy barriers for interconversion between them. This is crucial for understanding the molecule's dynamic behavior and the relative populations of its different shapes at a given temperature.
Advanced Multi-Reference Methods (e.g., CASSCF, MS-CASPT2) for Excited States
The study of the photochemical behavior of cyclobutanone and its analogues, which often involves bond-breaking and the formation of biradical species, necessitates the use of sophisticated computational methods that can accurately describe electronically excited states. nih.gov Single-reference methods like standard Density Functional Theory (DFT) often fail in these scenarios. Multi-reference methods are essential for treating strong (static) correlation effects, which are prominent in molecules with nearly degenerate orbitals, such as during dissociation processes. uni-stuttgart.decolorado.edu
Methods like the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (MS-CASPT2) are particularly well-suited for this purpose. nih.govresearchgate.net CASSCF provides a qualitatively correct description of the electronic wave function by including all important electron configurations within a defined "active space" of orbitals and electrons. MS-CASPT2 then builds upon the CASSCF reference to incorporate dynamic electron correlation, yielding highly accurate energy surfaces for both ground and excited states. uni-stuttgart.denih.gov
Computational studies on unsubstituted cyclobutanone using CASSCF and MS-CASPT2 have elucidated the mechanisms of its characteristic Norrish Type-I ring-opening reaction. nih.govresearchgate.net Key findings from these studies include:
Excited State Character: The lowest singlet excited state (S1) is identified as having nπ* character, resulting from the promotion of a non-bonding electron from the carbonyl oxygen to the C=O antibonding π* orbital. nih.govresearchgate.net The second singlet excited state (S2) is typically a Rydberg state. researchgate.netaip.orgucl.ac.uk
Ring-Opening Pathways: Upon photoexcitation to the S1 state, the molecule can undergo α-cleavage (breaking of the C1-C2 bond) to form a biradical intermediate. nih.govnih.gov Multi-reference methods have been used to calculate the energy barriers for this ring-opening on both the S1 and the lowest triplet (T1) potential energy surfaces. nih.govresearchgate.net For cyclobutanone, the ring-opening on the S1 state has a small barrier, while the process can be nearly barrierless on the T1 state. nih.govresearchgate.netaip.org
For Cyclobutanone, 3-octyl- , the fundamental photochemical mechanisms are expected to be similar to the parent compound. The long alkyl chain of the octyl group is primarily an electron-donating group through induction. While it is not expected to fundamentally alter the character of the nπ* excited state or the primary ring-opening pathway, it could subtly influence the energetics. The electron-donating nature might slightly destabilize the n orbital and stabilize the π* orbital, potentially leading to a minor red shift in the absorption spectrum. The substituent may also sterically influence the subsequent reactions of the biradical intermediate.
| Method | Application to Cyclic Ketones | Key Insights |
| CASSCF | Calculation of wave functions for ground and excited states, especially during bond dissociation. nih.gov | Provides a correct qualitative description of electronic states with strong static correlation, essential for modeling photochemical reactions like ring-opening. colorado.edu |
| MS-CASPT2 | Refinement of CASSCF energies by adding dynamic electron correlation. researchgate.net | Yields quantitative potential energy surfaces, transition states, and reaction barriers for photochemical processes, improving agreement with experimental data. nih.govaip.org |
Theoretical Descriptors of Chemical Reactivity
Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical reactivity through various descriptors. chemrxiv.org These descriptors, derived from the response of a molecule's energy to changes in its number of electrons or the external potential, are invaluable for predicting the behavior of molecules like Cyclobutanone, 3-octyl-. chemrxiv.org
Global Reactivity Descriptors: Chemical Potential, Hardness, Electrophilicity Index
Global reactivity descriptors provide a general measure of a molecule's stability and reactivity. They are calculated from the ionization potential (I) and electron affinity (A). researchgate.netdergipark.org.tr
Chemical Potential (μ): Related to the negative of electronegativity, it describes the tendency of electrons to escape from the system. It is calculated as μ ≈ -(I + A)/2.
Chemical Hardness (η): This descriptor measures the resistance of a molecule to change its electron distribution. A harder molecule is less reactive. It is calculated as η ≈ (I - A).
Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is defined as ω = μ²/2η.
| Descriptor | Formula | Chemical Interpretation | Expected Effect of 3-Octyl Group |
| Chemical Potential (μ) | μ ≈ -(I + A)/2 | Tendency of electrons to escape | Increase (becomes less negative) |
| Chemical Hardness (η) | η ≈ (I - A) | Resistance to charge transfer | Decrease |
| Electrophilicity Index (ω) | ω = μ²/2η | Propensity to accept electrons | Ambiguous, depends on changes in μ and η |
Local Reactivity Descriptors: Fukui Functions, Dual Descriptors, Parr Functions
While global descriptors describe the molecule as a whole, local descriptors identify specific atomic sites prone to attack. nih.gov
Fukui Functions: These functions reveal the most reactive sites in a molecule. hackernoon.com The function for nucleophilic attack, f⁺(r), indicates sites susceptible to losing an electron, while the function for electrophilic attack, f⁻(r), points to sites that readily accept an electron. hackernoon.comresearchgate.net
Dual Descriptor (Δf(r)): This descriptor refines the information from Fukui functions and is defined as the difference between f⁺(r) and f⁻(r). It can unambiguously identify regions where nucleophilic attack is favored (Δf(r) > 0) versus where electrophilic attack is favored (Δf(r) < 0). researchgate.net
For any cyclobutanone derivative, the carbonyl carbon is the primary electrophilic site, susceptible to nucleophilic attack, while the carbonyl oxygen is a primary nucleophilic site. The α-carbons also exhibit reactivity. In Cyclobutanone, 3-octyl-, the electron-donating octyl group would slightly reduce the electrophilicity of the carbonyl carbon compared to the unsubstituted ring.
Analysis of Molecular Orbital Contributions (HOMO, LUMO)
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. youtube.com
HOMO: This orbital acts as the primary electron donor in reactions. For cyclobutanone, the HOMO is the non-bonding 'n' orbital located primarily on the carbonyl oxygen atom. researchgate.netucl.ac.uk
LUMO: This orbital is the primary electron acceptor. In cyclobutanone, the LUMO is the antibonding π* orbital of the carbonyl group. researchgate.netucl.ac.uk
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. mdpi.com A small gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
The electron-donating 3-octyl group in Cyclobutanone, 3-octyl- will raise the energy of the HOMO. This leads to a smaller HOMO-LUMO gap compared to unsubstituted cyclobutanone, indicating that the substituted molecule is more reactive.
| Orbital | Description in Cyclobutanone | Expected Effect of 3-Octyl Group |
| HOMO | Non-bonding (n) orbital on the oxygen atom. researchgate.net | Energy level increases. |
| LUMO | Antibonding (π*) orbital of the C=O group. researchgate.net | Minor change in energy level. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Decreases, indicating higher reactivity. |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of electron density distribution in terms of localized bonds and lone pairs. mdpi.com This method is used to investigate charge distribution, hybridization, and stabilizing intramolecular interactions like hyperconjugation. escholarship.orgnih.gov
For Cyclobutanone, 3-octyl-, an NBO analysis would quantify:
Atomic Charges: It would confirm a significant partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen, consistent with the C=O bond's high polarity.
Hybridization: The analysis would detail the hybridization of each atom in the strained four-membered ring.
Computational Insights into Reaction Mechanisms and Energetics
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the determination of reaction pathways, transition state structures, and activation energies. researchgate.net For cyclobutanone derivatives, this is particularly useful for understanding their unique reactivity driven by ring strain. dntb.gov.uanih.gov
The most studied reaction computationally is the photochemical Norrish Type I cleavage. nih.govuci.edu As discussed in section 5.1.3, advanced methods like MS-CASPT2//CASSCF are used to model the α-cleavage that occurs from the S1 or T1 excited states. nih.gov These calculations show that after the initial bond cleavage, a 1,4-acyl-alkyl biradical is formed. This intermediate can then proceed through several pathways, including:
Decarbonylation to form cyclopropane (B1198618) and carbon monoxide.
Fragmentation to form ethene and ketene (B1206846).
Computational studies can model the energetics of these competing pathways, helping to predict product ratios under different conditions. For Cyclobutanone, 3-octyl- , the fundamental mechanism remains the same. However, the presence of the octyl group can influence the stability of the biradical intermediate and the transition states for subsequent reactions. This could potentially alter the branching ratio between the different fragmentation pathways compared to unsubstituted cyclobutanone.
Furthermore, computational methods have been used to rationalize the outcomes of other reactions involving substituted cyclobutanones, such as organocatalyzed aldol (B89426) reactions and [3+2] annulations, by modeling transition state geometries and interaction energies. nih.govrsc.orgresearchgate.net
Transition State Characterization
The characterization of transition states is a cornerstone of computational reaction mechanism studies. A transition state represents the highest energy point along a reaction coordinate, and its structure provides critical insights into the mechanism of a chemical transformation. For reactions involving 3-substituted cyclobutanones, such as nucleophilic additions or ring rearrangements, computational methods like Density Functional Theory (DFT) are employed to locate and characterize these fleeting structures. vub.ac.be
A key feature of a computationally located transition state is the presence of exactly one imaginary frequency in the vibrational analysis. vub.ac.be This unique frequency corresponds to the motion along the reaction coordinate, leading from reactants to products. For instance, in the hydride reduction of 3-substituted cyclobutanones, four distinct transition states are often identified, corresponding to the different ways the hydride reagent can approach the carbonyl group. vub.ac.be The geometry of these transition states, including bond lengths, angles, and the puckering of the cyclobutane ring, is crucial for determining the reaction's stereoselectivity. Computational calculations have shown that for nonplanar aminomethyl cyclobutanes (AMCBs), a greater number of diastereomeric transition states can be accessed compared to more rigid ring systems. researchgate.net
Computational studies on analogues reveal that the nature of the substituent at the 3-position significantly influences the geometry and stability of the transition state. Factors such as torsional strain and non-covalent interactions play a major role in dictating the preferred transition state geometry. vub.ac.bevub.be For a 3-octyl substituent, steric hindrance would be a primary determinant in the characterization of the transition state for reactions at the carbonyl center.
Energy Barriers and Reaction Pathways
Once transition states are characterized, the energy barriers (activation energies) for different reaction pathways can be calculated. The activation energy is the difference in energy between the reactants and the transition state and is a key determinant of the reaction rate according to transition state theory. nih.gov Lower energy barriers correspond to faster reactions. mdpi.com Computational studies allow for the mapping of the entire potential energy surface, revealing the most favorable reaction pathways. nih.govmdpi.com
For 3-alkyl-substituted cyclobutanones, computational analyses have shown that the stereoselectivity of reactions like hydride reduction is often governed by torsional strain in the transition states. vub.be The hydride reagent preferentially attacks from the face that minimizes this strain, which is consistent with the Felkin-Anh model. vub.ac.be In contrast, for substituents containing heteroatoms, a complex interplay of attractive and repulsive non-covalent interactions can reverse this selectivity. vub.be
The table below, based on computational studies of analogous cyclobutenone reactions, illustrates how different substituents can influence activation barriers. While specific values for 3-octyl-cyclobutanone are not provided, the trend suggests that electron-withdrawing groups tend to lower the activation barrier.
| Substituent Group | Relative Order of Activation Barrier | Effect on Reaction Kinetics |
|---|---|---|
| -CN (Cyano) | Lowest | Most Favorable |
| -OH (Hydroxyl) | Low | Favorable |
| -Cl (Chloro) | Moderate | Less Favorable |
| -CH3 (Methyl) | Highest | Least Favorable |
The reaction pathway for the thermal decomposition of the parent cyclobutanone involves a [2+2] cycloelimination to form ethylene (B1197577) and ketene, with a calculated activation energy of 52 kcal/mol. wikipedia.org For 3-octyl-cyclobutanone, similar ring-opening or rearrangement pathways are possible, and computational chemistry can be used to calculate the energy barriers for these processes, predicting the most likely reaction products under specific conditions. researchgate.net
Integration of Machine Learning with Computational Chemistry for Predictive Modeling
The intersection of machine learning (ML) and computational chemistry is a rapidly growing field that promises to revolutionize molecular and materials science. acs.org ML models can be trained on large datasets generated from quantum chemical calculations to predict chemical properties and reaction outcomes with high speed and accuracy, circumventing the need for costly calculations for every new molecule. acs.orgresearchgate.net
This integrated approach is particularly useful for predictive modeling. For instance, ML models can predict the enantioselectivity of reactions involving various ketone substrates. pnas.org These models are built by first generating a library of substrates and calculating their properties (descriptors) using computational chemistry. Then, machine learning algorithms, such as linear regression, are used to establish a quantitative relationship between these descriptors and the experimental reaction outcomes. pnas.org Once validated, these models can predict the performance of new, untested substrates. pnas.org
The table below summarizes some common machine learning approaches and their applications in computational chemistry.
| Machine Learning Model/Technique | Application | Reference |
|---|---|---|
| Graph Neural Networks (GNNs) | Predicting molecule-dependent features, reaction yields, and stereoselectivity. | researchgate.netacs.org |
| Kernel Ridge Regression (KRR) | Predicting binding energies and saturation vapor pressures. | nih.gov |
| Extreme Minimum Learning Machine (EMLM) | Predicting chemical potentials of individual conformers. | nih.gov |
| Linear Regression Modeling | Connecting molecular descriptors to reaction outcomes like enantioselectivity. | pnas.org |
For a molecule like 3-octyl-cyclobutanone, this approach could be used to predict its behavior in various reactions, its chiroptical properties, or its potential as a substrate in an enzyme-catalyzed process. By training models on data from other substituted cyclobutanones, the properties of the 3-octyl analogue can be interpolated or extrapolated, significantly accelerating the discovery and optimization process. acs.orgresearchgate.net This synergy between the explanatory power of computational chemistry and the predictive power of machine learning provides a powerful toolkit for modern chemical research. acs.org
Strategic Applications of Cyclobutanone, 3 Octyl and Derivatives in Organic Synthesis
Cyclobutanones as Key Building Blocks in Total Syntheses
Cyclobutanones, including those with alkyl substituents like the 3-octyl group, are recognized as privileged scaffolds in medicinal chemistry and natural product synthesis. Their rigid, three-dimensional structure offers greater structural modularity compared to planar aromatic systems, which can lead to enhanced pharmacological properties. The development of modular and straightforward strategies to create densely substituted cyclobutanes is an area of active research. nih.gov These small, saturated carbocycles are not only prevalent in naturally occurring molecules but also serve as important motifs in drug discovery. nih.gov For instance, a practical asymmetric synthesis of (S)-2-octylcyclobutanone has been developed for its use as a marker for γ-irradiated lipid-containing foods. researchgate.net
Stereoselective Construction of Complex Carbocyclic and Heterocyclic Systems
The unique reactivity of the cyclobutanone (B123998) core allows for its use in a wide array of stereoselective transformations to build intricate ring systems.
Synthesis of Ring-Expanded Products (e.g., Cyclopentanones, Cyclohexanones)
The strain inherent in the cyclobutanone ring makes it an excellent precursor for ring expansion reactions. A common strategy involves the homologation of arylcyclobutanones with reagents like trimethylsilyldiazomethane (B103560) in the presence of a scandium triflate catalyst to produce cyclopentanones. organic-chemistry.org This reaction proceeds through the formation of an enol silane (B1218182) intermediate, with a high preference for methylene (B1212753) migration, followed by hydrolysis to yield the cyclopentanone (B42830). organic-chemistry.org The Tiffeneau-Demjanov rearrangement, a classic ring-expansion reaction, can also be applied to cyclic alcohols derived from cyclobutanones to generate larger ring systems. organic-chemistry.org
Methods for synthesizing cyclohexanones often involve intramolecular radical additions to double bonds or cationic cyclizations of alkynol derivatives. organic-chemistry.org While direct ring expansion of 3-octylcyclobutanone to a cyclohexanone (B45756) is less commonly detailed, the general principles of cyclobutanone chemistry suggest its potential as a starting material for such transformations through multi-step sequences.
Formation of γ-Lactones and Analogues
γ-Lactones are a significant class of compounds found in many natural products and are important synthetic intermediates. diva-portal.org The Baeyer-Villiger oxidation is a primary method for converting cyclic ketones into lactones. nih.gov In the case of a substituted cyclobutanone like 3-octylcyclobutanone, this oxidation would be expected to yield a γ-lactone. Biocatalytic methods, employing Baeyer-Villiger monooxygenases (BVMOs), offer a highly enantioselective route to chiral lactones. nih.gov Additionally, N-heterocyclic carbene (NHC) catalyzed [3+2] annulation reactions provide a pathway to functionalized γ-lactones from different starting materials. rsc.org
Preparation of Functionalized Indoline and Tryptamine (B22526) Derivatives
Indole (B1671886) and its derivatives, such as tryptamine, are fundamental heterocyclic scaffolds in numerous natural products and pharmaceuticals. mdpi.com The synthesis of tryptamine derivatives can be achieved through various routes, often starting from indole-3-carboxaldehyde. tci-thaijo.orgscirp.org One approach involves a three-step synthesis beginning with a Henry reaction, followed by reduction of the resulting vinyl nitro group. tci-thaijo.org Another method involves the reaction of 5-methoxy-1H-indole with oxalyl chloride and subsequent reaction with dimethylamine. google.com While direct synthesis from 3-octylcyclobutanone is not explicitly described, the functional groups present in cyclobutanone derivatives could potentially be elaborated to participate in annulation reactions with indole precursors to form complex tryptamine-like structures. researchgate.net
Construction of Spiro-Annulated and Bridged Ring Systems
The construction of spiro-annulated and bridged ring systems represents a significant challenge in organic synthesis, and cyclobutanones serve as valuable precursors for these complex architectures. researchgate.net Nickel-catalyzed annulation reactions using 3-octylcyclobutanone have been shown to produce spirocyclic systems. kyoto-u.ac.jp Rhodium-catalyzed intramolecular Type II cyclizations between cyclobutanones and alkynes provide an efficient entry to chiral [3.3.1] bridged bicyclic scaffolds. nih.gov These reactions are redox-neutral and tolerate a broad range of functional groups. nih.gov Furthermore, rhodium-catalyzed bridged (3+2) cycloaddition reactions of N-sulfonyl-1,2,3-triazoles offer a diastereoselective method for constructing various functionalized and challenging bridged ring systems. nih.gov The synthesis of spiro[dihydrofuran-2,3'-oxindoles] has also been achieved through a formal [4+1] cycloaddition, highlighting the versatility of annulation strategies. beilstein-journals.org
Synthesis of Poly-substituted Cyclobutenes and Cyclobutanes
The synthesis of polysubstituted cyclobutanes and cyclobutenes is of great interest due to their presence in bioactive molecules and their utility as synthetic intermediates. nih.gov A photoredox-catalyzed radical strain-release/ nih.govnih.gov-rearrangement cascade has been developed for the efficient synthesis of polysubstituted cyclobutanes. nih.gov This method utilizes strained bicyclo[1.1.0]butanes and cyclobutenes as radical acceptors. nih.gov Palladium-catalyzed cross-coupling reactions of cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl (B1604629) halides can yield cyclobutenes and methylenecyclobutanes. organic-chemistry.org Furthermore, an indium-catalyzed [2+2]-cycloaddition of aryl alkynes and acrylates provides a route to cyclobutenes that can be readily converted to cyclobutanes. organic-chemistry.org The diastereoselective synthesis of multi-substituted cyclobutanes can also be achieved through the cycloaddition of bicyclo[1.1.0]butanes with triazolinedione or nitrosoarenes. rsc.org
Precursors to Acyclic Compounds via Ring Opening Reactions
Cyclobutanone, 3-octyl-, and related 3-alkylcyclobutanones serve as valuable precursors for the synthesis of various acyclic compounds through ring-opening reactions. The inherent ring strain of the four-membered ring facilitates these transformations, which can be initiated by thermal, photochemical, or catalytic methods. mdpi.com These reactions provide a strategic advantage for accessing complex acyclic structures that might be challenging to synthesize through linear approaches. researchgate.net
Ring-opening can proceed through different mechanistic pathways, including cleavage of the C1-C2 or C1-C4 bond, often dictated by the substituents on the cyclobutane (B1203170) ring and the reaction conditions. For instance, thermal or photochemical activation can lead to the formation of vinylketenes or cyclopropanes, which can undergo further reactions to yield acyclic products. The presence of the 3-octyl group can influence the regioselectivity of the ring-opening process due to steric and electronic effects.
Catalytic methods, often employing transition metals, can also promote the ring-opening of cyclobutanones. These reactions can be highly selective and provide access to a diverse range of functionalized acyclic molecules. nih.gov For example, cobalt-catalyzed ring-opening reactions of related heterocycles have been shown to produce acyclic organozinc compounds that can be trapped with various electrophiles. nih.gov While specific examples detailing the ring-opening of 3-octylcyclobutanone are not extensively documented in the provided results, the general reactivity patterns of 3-alkylcyclobutanones suggest its potential as a versatile precursor to acyclic structures.
Derivatization Strategies for Advanced Synthetic Targets
The 3-octylcyclobutanone scaffold is a versatile starting point for the synthesis of more complex molecules. Its functional group and cyclic structure allow for a variety of derivatization strategies to access advanced synthetic targets.
Conversion to Alkylidenecyclobutanones
One common derivatization strategy involves the conversion of 3-octylcyclobutanone into alkylidenecyclobutanones. This transformation is typically achieved through olefination reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction. These reactions introduce an exocyclic double bond, which can then serve as a handle for further functionalization. The resulting alkylidenecyclobutanes are valuable intermediates in organic synthesis, finding application in the construction of more complex carbocyclic and heterocyclic systems. For example, they can participate in cycloaddition reactions or be subjected to oxidative cleavage to generate other functional groups.
Functionalization of Cyclobutanone, 3-Octyl- into β-Octyl-γ-butyrolactone
A significant derivatization of 3-octylcyclobutanone is its conversion to β-octyl-γ-butyrolactone. This transformation is accomplished through a Baeyer-Villiger oxidation. google.com.pgwikipedia.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a cyclic ester (lactone). organic-chemistry.orgsigmaaldrich.com
The Baeyer-Villiger oxidation of 3-substituted cyclobutanones is a well-established method for the synthesis of γ-butyrolactones. researchgate.netnih.gov In the case of 3-octylcyclobutanone, the reaction yields β-octyl-γ-butyrolactone. google.com.pg This transformation can be carried out using various oxidizing agents, such as peroxyacids (e.g., m-CPBA) or hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.org A patent describes the use of a urea-hydrogen peroxide adduct in dichloromethane (B109758) to achieve this conversion. google.com.pg The resulting β-octyl-γ-butyrolactone is a valuable chiral building block for the synthesis of various natural products and biologically active molecules. nih.gov
| Reactant | Reagent | Product | Reference |
| 3-Octylcyclobutanone | Urea-hydrogen peroxide adduct, Dichloromethane | β-Octyl-γ-butyrolactone | google.com.pg |
| 3-Phenylcyclobutanone | Urea-hydrogen peroxide adduct, Dichloromethane | β-Phenyl-γ-butyrolactone | google.com.pg |
| 3-(p-Chlorophenyl)cyclobutanone | Urea-hydrogen peroxide adduct, Dichloromethane | β-(p-Chlorophenyl)-γ-butyrolactone | google.com.pg |
| 3-(p-Methoxyphenyl)cyclobutanone | Urea-hydrogen peroxide adduct, Dichloromethane | β-(p-Methoxyphenyl)-γ-butyrolactone | google.com.pg |
Further Transformation of Silylated Cyclobutanones and Enol Phosphates
The reactivity of 3-octylcyclobutanone can be further expanded by converting it into its corresponding silyl (B83357) enol ether or enol phosphate (B84403). Silyl enol ethers are versatile intermediates in organic synthesis, serving as enolate equivalents that can react with a wide range of electrophiles. wikipedia.orgsioc-journal.cn They are typically prepared by reacting the ketone with a silylating agent, such as trimethylsilyl (B98337) chloride, in the presence of a base. wikipedia.org The resulting silyl enol ether of 3-octylcyclobutanone can undergo various transformations, including aldol (B89426) reactions, Michael additions, and couplings with organometallic reagents, to introduce new functional groups at the α-position. sioc-journal.cncore.ac.uk
Similarly, enol phosphates, synthesized from the corresponding ketone, are valuable intermediates. sioc-journal.cn They can participate in a variety of coupling reactions, particularly palladium-catalyzed cross-coupling reactions, to form carbon-carbon and carbon-heteroatom bonds. The transformation of silylated cyclobutanones and their enol phosphate derivatives provides access to a broad range of highly functionalized cyclobutane structures, which can serve as key intermediates in the synthesis of complex molecules.
Application in Formal Synthesis of Complex Natural Products
Cyclobutane derivatives, including those derived from 3-octylcyclobutanone, are valuable building blocks in the total synthesis of natural products. mdpi.comnih.govnih.govrsc.org The strained four-membered ring can be strategically employed to control stereochemistry and introduce functionality. The formal synthesis of several complex natural products has been achieved using cyclobutane-containing intermediates. researchgate.net
For instance, lactones derived from cyclobutanones, such as β-octyl-γ-butyrolactone, are key intermediates in the synthesis of various biologically active compounds. nih.govresearchgate.net The application of these building blocks allows for the efficient construction of complex molecular architectures found in natural products. While a direct application of 3-octylcyclobutanone in a completed total synthesis is not explicitly detailed in the provided search results, its derivatives fit the profile of intermediates used in the formal synthesis of natural products like trichodiene (B1200196) and capnellene, which utilize bicyclic lactone intermediates. researchgate.net The strategic use of such cyclobutane derivatives often involves a key ring-opening or rearrangement step to unveil the core structure of the target molecule. sioc-journal.cnrsc.orgfrontiersin.org
Development of Functionalized Cyclobutane Systems for Specific Chemical Transformations
The development of functionalized cyclobutane systems derived from precursors like 3-octylcyclobutanone is an active area of research. core.ac.ukresearchgate.netnih.gov These efforts aim to create novel molecular scaffolds with specific reactivity for various chemical transformations. The introduction of different functional groups onto the cyclobutane ring can tune its electronic and steric properties, leading to new and selective reactions.
For example, the synthesis of cyclobutane-functionalized fatty acids has been explored for their potential biological activity. core.ac.ukunl.edu In one study, 3-octylcyclobutanone was used in the preparation of related functionalized cyclobutanes. core.ac.uk The development of these systems often involves stereoselective methods to control the spatial arrangement of substituents on the four-membered ring, which is crucial for their intended applications. mdpi.com The resulting functionalized cyclobutanes can be used as chiral ligands in asymmetric catalysis, as building blocks for the synthesis of new materials, or as probes to study biological processes. The versatility of the cyclobutane core, combined with the ability to introduce a variety of functional groups, makes these systems highly valuable in modern organic synthesis. researchgate.netresearchgate.net
Q & A
Q. What are the recommended synthetic routes for 3-octyl-cyclobutanone in laboratory settings?
Methodological Answer:
- Ylide Reaction Modification : Cyclobutanone derivatives can be synthesized via alkyltriphenylphosphonium bromide ylide reactions. Cyclobutanone (prepared via literature methods) reacts with alkyl halides to introduce substituents like octyl groups .
- Oxime Ester Preparation : Cyclobutanone oxime esters, such as O-(4-(trifluoromethyl)benzoyl) oxime, can serve as intermediates. These are synthesized from cyclobutanone using acylating agents under mild conditions, enabling further functionalization via cross-coupling reactions .
Q. How can the molecular structure of 3-octyl-cyclobutanone be characterized?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and purity. For example, cyclobutanone derivatives show distinct carbonyl (C=O) and alkyl proton signals in CDCl₃ .
- Electron Diffraction & Spectroscopy : Combined electron diffraction and vibrational spectroscopy (e.g., FTIR) resolve ring puckering and bond angles. Cyclobutanone exhibits a puckered ring with a carbonyl stretch at ~1713 cm⁻¹ .
- SMILES/InChI Codes : Computational tools can generate standardized identifiers (e.g., SMILES:
CCCCCCCCC=CCCCCC1CCC1=O) for structural validation .
Q. What are the critical physical properties of 3-Octyl-Cyclobutanone for experimental handling?
Q. How do ring strain and substituent effects influence the reactivity of 3-octyl-cyclobutanone?
Methodological Answer:
- Ring Strain : The cyclobutane ring’s 90° bond angles create ~26 kcal/mol strain, enhancing reactivity in ring-opening or [2+2] cycloadditions. Substituents like octyl groups may sterically hinder reactions or stabilize intermediates .
- Functionalization : Thiol additions to 2-hydroxycyclobutanones yield derivatives (e.g., 2-(arylthio)cyclobutanones) with 54–90% yields under mild conditions. Optimize pH and catalyst (e.g., Brønsted acids) for selectivity .
Q. What computational methods model the photochemical behavior of 3-octyl-cyclobutanone?
Methodological Answer:
- Quantum Dynamics Simulations : Use linear vibronic coupling Hamiltonians with 5+ degrees of freedom (e.g., ring puckering, CO deformation) to model S₂ → S₁ internal conversion. Theoretical decay rates (~0.95 ps) align with experimental data (~0.74 ps) .
- TD-DFT Calculations : Predict electronic transitions (e.g., π*←n, Rydberg 3s) and ionization potentials (e.g., 9.35 eV for cyclobutanone) .
Q. How to resolve contradictions between experimental and theoretical excited-state decay rates?
Methodological Answer:
Q. What enzymatic systems catalyze modifications of 3-octyl-cyclobutanone?
Methodological Answer:
- Flavoprotein Monooxygenases (FMOs) : CbFMO catalyzes cyclobutanone oxidation. Monitor conversions via H-NMR (e.g., carbonyl peak shifts in CDCl₃) and optimize reaction conditions (pH 7–8, NADPH cofactor) .
Q. How to design experiments for analyzing electronic transitions in 3-octyl-cyclobutanone?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
